molecular formula C10H8N6O2S B5872633 3-{[(4-Nitrophenyl)methyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole

3-{[(4-Nitrophenyl)methyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole

Cat. No.: B5872633
M. Wt: 276.28 g/mol
InChI Key: PVRDQCYQVDDFPR-UHFFFAOYSA-N
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Description

3-{[(4-Nitrophenyl)methyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole is a complex organic compound that belongs to the class of triazolotriazoles This compound is characterized by its unique structure, which includes a nitrophenyl group, a sulfanyl linkage, and a triazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Nitrophenyl)methyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolotriazole ring.

    Introduction of the Sulfanyl Linkage: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the Nitrophenyl Group: The final step involves the coupling of the nitrophenyl group to the sulfanyl-linked triazolotriazole core, often through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Nitrophenyl)methyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted triazolotriazoles.

Scientific Research Applications

3-{[(4-Nitrophenyl)methyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[(4-Nitrophenyl)methyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The sulfanyl linkage and triazolotriazole core contribute to the compound’s stability and ability to form strong interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

3-{[(4-Nitrophenyl)methyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole is unique due to its triazolotriazole core, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound has broader applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O2S/c17-16(18)8-3-1-7(2-4-8)5-19-10-14-13-9-11-6-12-15(9)10/h1-4,6H,5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRDQCYQVDDFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2NC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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